Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (DHP) derivative with structural complexity arising from its fused bicyclic system (hexahydroquinoline core) and diverse substituents. The molecule features a 3-ethoxy-4-hydroxyphenyl group at position 4, a methyl group at position 2, a phenyl group at position 7, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-4-32-22-14-17(10-11-20(22)28)24-23(26(30)31-3)15(2)27-19-12-18(13-21(29)25(19)24)16-8-6-5-7-9-16/h5-11,14,18,24,27-28H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONKKIDANWWMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386500 | |
| Record name | ST50724641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-33-9 | |
| Record name | ST50724641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as citric acid can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s closest analogs differ in substituents on the phenyl rings and ester groups. Key comparisons include:
Crystallographic and Conformational Differences
- Ring Puckering: Analogous compounds exhibit distinct puckering in the dihydropyridine and cyclohexanone rings. For example, in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the dihydropyridine ring adopts a twisted boat conformation, while the cyclohexanone ring is chair-like .
- Hydrogen Bonding : The presence of hydroxyl or methoxy groups (e.g., in ) facilitates intermolecular N–H···O and O–H···O interactions, stabilizing crystal packing. The target compound’s 3-ethoxy-4-hydroxyphenyl group may enhance H-bonding diversity compared to analogs with single substituents .
Research Findings and Implications
Physicochemical Properties
- Stability : The hydroxyl group may increase susceptibility to oxidation, necessitating formulation studies.
Biological Activity
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as Methyl Hexahydroquinoline) is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
- Molecular Formula : C33H33NO5
- Molecular Weight : 523.61882 g/mol
- CAS Number : 330674-67-4
The biological activity of Methyl Hexahydroquinoline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Binding : It may bind to cellular receptors, modulating various biological responses.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential for scavenging free radicals, thus exhibiting antioxidant properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Methyl Hexahydroquinoline derivatives. For instance:
- In vitro tests showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, specifically Escherichia coli and Bacillus subtilis .
- A comparative study indicated that certain derivatives exhibited higher inhibitory effects than standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : Derivatives demonstrated antioxidant activity ranging from 70% to 98%, indicating their effectiveness in neutralizing free radicals .
- Ferric Reducing Antioxidant Power (FRAP) : Results showed that the compound could reduce ferric ions, further confirming its antioxidant capabilities.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
